

Assessing the Long-Term Survival Benefits of Antineoplaston A10 Therapy: A Comparative Guide

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Compound of Interest

Compound Name: Antineoplaston A10

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Introduction

Antineoplaston A10, a component of the investigational Antineoplaston therapy developed by Dr. Stanislaw Burzynski, has been a subject of debate and ongoing research for several decades.[1][2] This guide provides a comparative analysis of the long-term survival benefits of **Antineoplaston A10** therapy against standard-of-care treatments for specific pediatric brain tumors, namely high-grade gliomas (including diffuse intrinsic pontine glioma - DIPG) and primitive neuroectodermal tumors (PNETs). The information is compiled from published clinical trial data and peer-reviewed literature to offer an objective resource for the scientific community.

Quantitative Data Summary

The following tables summarize the long-term survival and response rates observed in Phase II clinical trials of **Antineoplaston A10** therapy conducted at the Burzynski Clinic, alongside data from studies on standard-of-care treatments for comparable patient populations. It is important to note that direct comparisons are challenging due to differences in study design, patient populations, and eras of treatment.

Table 1: Comparison of Outcomes in Pediatric High-Grade Glioma (including DIPG)

Treatment Modality	Study Population	Overall Survival (OS)	Progression-Free Survival (PFS)	Objective Response Rate (ORR)	Citation(s)
Antineoplastic A10 & AS2-1	Recurrent Pediatric DIPG (n=17)	1-year: 29.4%, 2-year: 11.8%, 5-year: 5.9%	6-month: 35.3%	CR: 6%, PR: 23.5%	[3]
Antineoplastic A10 & AS2-1	Pediatric High-Grade Glioma (n=15, recurrent)	1-year: 33.3%	6-month: 47%	CR: 13%, PR: 13%	[4]
Standard of Care (COG ACNS0126)	Newly Diagnosed Pediatric HGG (n=90)	3-year: 22%	3-year: 11%	Not Reported	[5][6]
Standard of Care (COG ACNS0423)	Newly Diagnosed Pediatric HGG (n=108)	Significantly improved vs. ACNS0126	1-year: 49%	Not Reported	[4][7][8]
Standard of Care (CCG-945)	Pediatric HGG (<3 years old, n=49)	10-year: 37.5%	10-year: 29%	Not Reported	[6][9]
Standard of Care (CCG-945)	Pediatric HGG (3-6 years old, n=34)	10-year: 36%	10-year: 35%	Not Reported	[6][9]

CR: Complete Response, PR: Partial Response

Table 2: Comparison of Outcomes in Pediatric Primitive Neuroectodermal Tumors (PNETs)

Treatment Modality	Study Population	Overall Survival (OS)	Objective Response Rate (ORR)	Citation(s)
Antineoplaston A10 & AS2-1	High-Risk Pediatric PNETs (n=13)	>5-year: 46%	CR: 23%, PR: 8%	[1]
Standard of Care	Pediatric Pineoblastoma (PNET subtype) (n=23)	5-year: 81%	Not Reported	
Standard of Care	Non-Pineal Supratentorial PNETs (n=37)	5-year: 44%	Not Reported	

CR: Complete Response, PR: Partial Response

Experimental Protocols

Antineoplaston A10 and AS2-1 Therapy

The administration of **Antineoplaston A10** and AS2-1, as reported in Dr. Burzynski's Phase II trials, follows a structured protocol.

- Administration: The therapy is typically administered intravenously via a central line and a programmable infusion pump.[\[10\]](#) Doses are administered every four hours, six times a day.[\[11\]](#)
- Dosage: The dosage is escalated to the highest tolerable or effective dose. For pediatric patients, the average dosage of **Antineoplaston A10** has been reported as approximately 10.3 g/kg/day to 11.64 g/kg/day, and Antineoplaston AS2-1 at around 0.38 g/kg/day to 0.45 g/kg/day.[\[1\]](#)
- Treatment Duration: Treatment continues until a complete or partial response is documented, and for a period of at least eight months thereafter.[\[11\]](#)

- Monitoring: Patients are monitored for clinical response and toxicity, with imaging studies such as MRI performed at regular intervals (e.g., every 8 weeks) to assess tumor response. [\[11\]](#)

Standard-of-Care for Pediatric High-Grade Glioma (Example: COG ACNS0423)

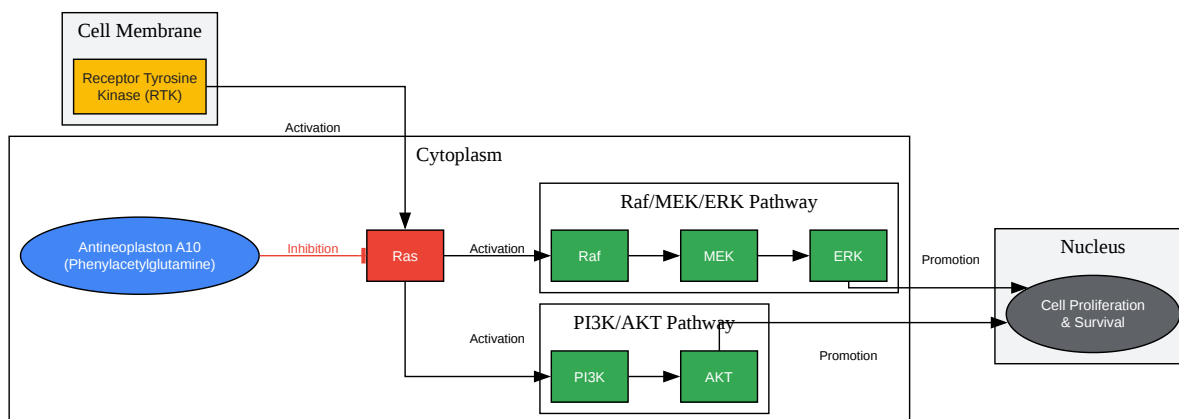
The Children's Oncology Group (COG) protocol ACNS0423 represents a standard approach for newly diagnosed pediatric high-grade gliomas.

- Initial Treatment: The protocol begins with maximal safe surgical resection of the tumor. [\[7\]](#)[\[8\]](#)
- Chemoradiotherapy: Following surgery, patients undergo involved-field radiotherapy concurrently with oral temozolomide. [\[7\]](#)[\[8\]](#)
- Adjuvant Chemotherapy: After the completion of radiotherapy, patients receive up to six cycles of adjuvant chemotherapy consisting of lomustine and temozolomide. [\[7\]](#)[\[8\]](#)
- Monitoring: Patients are followed with regular clinical and imaging assessments to monitor for disease progression and treatment-related toxicity. [\[12\]](#)

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Antineoplaston A10

Antineoplaston A10 is a formulation of phenylacetylglutamine (PG). [\[4\]](#) It is proposed to act as a molecular switch, influencing cellular signaling pathways that are often dysregulated in cancer. The primary mechanism is believed to involve the inhibition of the Ras signaling pathway. [\[13\]](#)[\[14\]](#) By inhibiting Ras, **Antineoplaston A10** may interfere with downstream signaling cascades, including the Raf/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and growth. [\[15\]](#)[\[16\]](#)

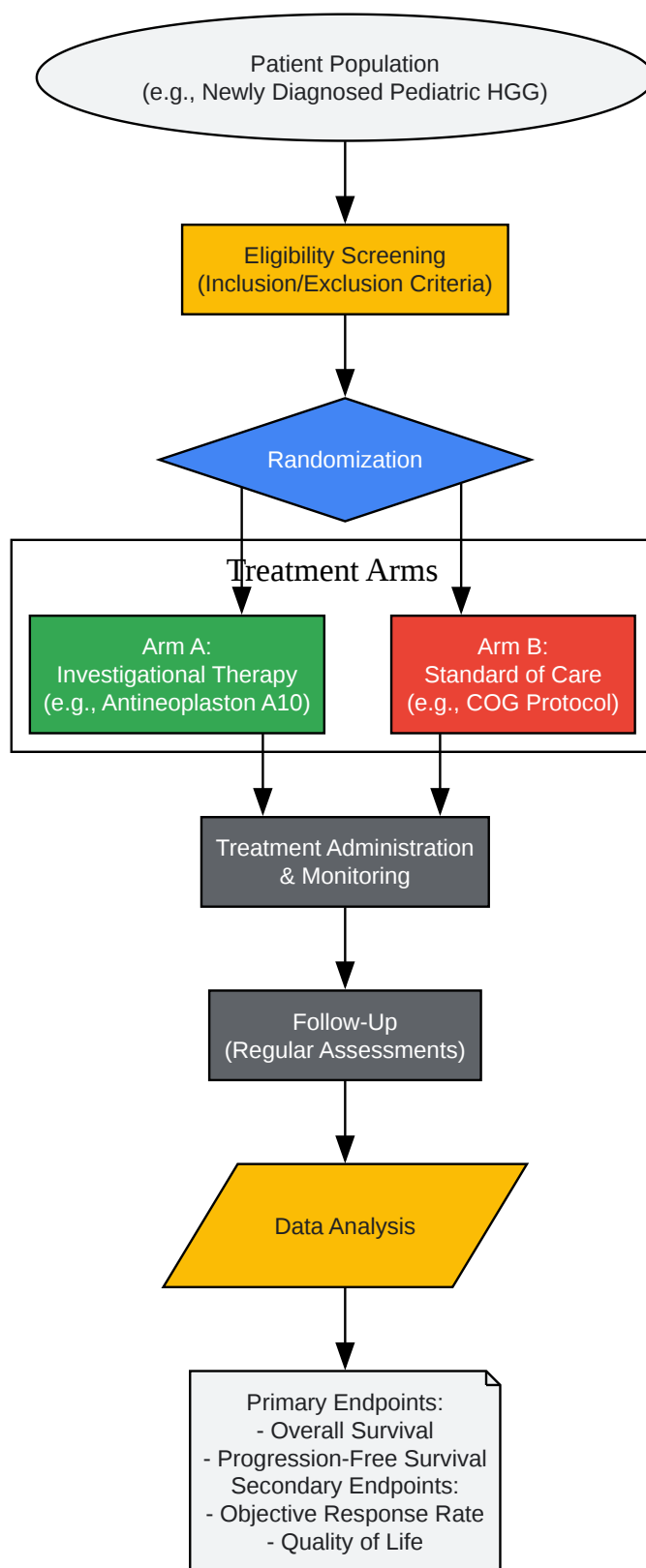


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Proposed mechanism of **Antineoplaston A10** action.

Experimental Workflow: Comparative Clinical Trial Design

A robust assessment of any new therapy requires a well-designed clinical trial. The following diagram illustrates a generalized workflow for a randomized controlled trial comparing an investigational agent like **Antineoplaston A10** to a standard-of-care regimen.



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Generalized workflow for a comparative clinical trial.

Conclusion

The data on **Antineoplaston A10** therapy, primarily from single-institution Phase II trials, suggest some activity in heavily pre-treated pediatric patients with high-grade gliomas and PNETs. However, the lack of large-scale, randomized controlled trials makes it difficult to definitively assess its long-term survival benefits compared to established standard-of-care regimens.[11] The scientific community has raised concerns regarding the methodology of the studies conducted on Antineoplastons.[9] Standard-of-care therapies, developed through multi-institutional, peer-reviewed clinical trials, remain the benchmark for treatment. Further rigorous, independent, and well-designed clinical trials are necessary to validate the efficacy and safety of **Antineoplaston A10** therapy and to determine its potential role, if any, in the treatment of pediatric brain tumors.

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References

- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. Treating cancer with antineoplaston therapy: What to know [medicalnewstoday.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Temozolomide in the treatment of high-grade gliomas in children: a report from the Children's Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. Phase 2 study of concurrent radiotherapy and temozolomide followed by temozolomide and lomustine in the treatment of children with high-grade glioma: a report of the Children's Oncology Group ACNS0423 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencebasedmedicine.org [sciencebasedmedicine.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. thebraintumourcharity.org [thebraintumourcharity.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Antineoplaston A10 | Endogenous Metabolite | Ras | TargetMol [targetmol.com]
- 14. selleckchem.com [selleckchem.com]
- 15. The Ras-ERK and PI3K-mTOR Pathways: Cross-talk and Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Roles of the Raf/MEK/ERK and PI3K/PTEN/Akt/mTOR pathways in controlling growth and sensitivity to therapy-implications for cancer and aging - PMC [pmc.ncbi.nlm.nih.gov]
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